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4-(1H-imidazol-1-yl)oxolan-3-ol
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Overview
Description
4-(1H-imidazol-1-yl)oxolan-3-ol is a heterocyclic compound that features both an imidazole ring and a tetrahydrofuran ring The imidazole ring is a five-membered ring containing two nitrogen atoms, while the tetrahydrofuran ring is a five-membered ring containing one oxygen atom
Mechanism of Action
Target of Action
The primary target of 4-(1H-imidazol-1-yl)oxolan-3-ol is Nitric oxide synthase, inducible . Nitric oxide synthase is an enzyme that catalyzes the production of nitric oxide (NO), a molecule that plays a crucial role in many physiological and pathological processes within the cardiovascular, immune, and nervous systems .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds and hydrophobic interactions . The interaction of this compound with its target may result in changes in the activity of the enzyme, potentially influencing the production of nitric oxide .
Biochemical Pathways
Given its target, it is likely to be involved in pathways related to the production and regulation of nitric oxide . Nitric oxide plays a key role in various physiological processes, including vasodilation, immune response modulation, and neurotransmission .
Result of Action
Given its target, it may influence the production of nitric oxide, potentially affecting processes such as vasodilation, immune response, and neurotransmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-imidazol-1-yl)oxolan-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of imidazole with a suitable epoxide under acidic or basic conditions to form the desired product. The reaction conditions often include:
Solvent: Common solvents include water, ethanol, or other polar solvents.
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-1-yl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
4-(1H-imidazol-1-yl)oxolan-3-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-imidazol-1-yl)aniline: This compound features an imidazole ring attached to an aniline moiety and shares some chemical properties with 4-(1H-imidazol-1-yl)oxolan-3-ol.
4-(1H-imidazol-1-yl)phenol: Similar to this compound, this compound has an imidazole ring attached to a phenol group.
Uniqueness
This compound is unique due to the presence of both an imidazole ring and a tetrahydrofuran ring. This dual-ring structure imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities further distinguish it from similar compounds.
Biological Activity
4-(1H-imidazol-1-yl)oxolan-3-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features an imidazole ring connected to an oxolane ring, which contributes to its biological activity. The structural configuration plays a critical role in its interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial and anti-Candida activities. For instance, in vitro assays have demonstrated that these compounds possess minimum inhibitory concentration (MIC) values that suggest effectiveness against common pathogens, including Candida albicans.
The compounds have shown better anti-Candida profiles than fluconazole, indicating their potential as new antifungal agents.
Antitumor Activity
Imidazole derivatives, including this compound, are recognized for their anticancer properties. Studies have reported that imidazoles can inhibit cancer cell proliferation across various cell lines, including melanoma and cervical cancer cells.
For example, a series of imidazole analogs were tested for their antiproliferative effects, revealing IC50 values ranging from 16.1 to >100 µM against different cancer cell lines:
Compound | Cell Line | IC50 (µM) | Reference |
---|---|---|---|
Imidazole Analog 10a | A375 (melanoma) | 16.1 | |
Imidazole Analog 10b | Jurkat (leukemia) | >100 |
These findings highlight the potential of imidazole-containing compounds in cancer therapy.
Anti-inflammatory Activity
The anti-inflammatory effects of imidazole derivatives have also been documented. These compounds may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
The mechanism by which this compound exerts its biological effects is linked to its ability to interact with specific molecular targets. For instance, the imidazole moiety can participate in hydrogen bonding and hydrophobic interactions with proteins involved in various biological processes.
Case Studies
A notable case study involved the synthesis of various derivatives of this compound and their evaluation for biological activity:
- Synthesis and Testing : Researchers synthesized several derivatives and assessed their antimicrobial properties against clinical isolates of Candida species.
- Results : The most active derivative exhibited a MIC value significantly lower than fluconazole, suggesting a promising alternative for antifungal therapy.
Properties
IUPAC Name |
4-imidazol-1-yloxolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c10-7-4-11-3-6(7)9-2-1-8-5-9/h1-2,5-7,10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXOWFLVFBVBLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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